4-Amino-3-phenylbutanamide

GABA uptake inhibition mGAT1-4 anticonvulsant

4-Amino-3-phenylbutanamide (CAS 102571-00-6) is a synthetic gamma-aminobutyric acid (GABA) analog belonging to the 4-aminobutanamide class. Its core structure combines a phenyl ring at the beta-position with a primary amide at the terminus, distinguishing it from the more extensively studied carboxylic acid analog, phenibut (4-amino-3-phenylbutanoic acid).

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 102571-00-6
Cat. No. B012996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-phenylbutanamide
CAS102571-00-6
Synonyms4-amino-3-phenyl-butanamide
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)N)CN
InChIInChI=1S/C10H14N2O/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)
InChIKeyVMVHUHPUIHFCLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-phenylbutanamide (CAS 102571-00-6): Chemical Identity, Scope, and Procurement Relevance


4-Amino-3-phenylbutanamide (CAS 102571-00-6) is a synthetic gamma-aminobutyric acid (GABA) analog belonging to the 4-aminobutanamide class [1]. Its core structure combines a phenyl ring at the beta-position with a primary amide at the terminus, distinguishing it from the more extensively studied carboxylic acid analog, phenibut (4-amino-3-phenylbutanoic acid). The compound is primarily supplied as a research chemical (typical purity ~95%) and has been investigated in the context of GABA transporter (GAT) inhibition and central nervous system (CNS) drug discovery programs [2].

Why 4-Amino-3-phenylbutanamide Cannot Be Swapped with Generic GABA Analogs or 4-Aminobutanamides


Procurement decisions that treat all 4-aminobutanamide derivatives as interchangeable overlook critical structure-activity relationship (SAR) evidence. The beta-phenyl substituent on 4-amino-3-phenylbutanamide is not a trivial modification; in the closely related phenibut scaffold, this phenyl group is credited with facilitating passage across the blood-brain barrier, a feature essential for centrally acting agents [1]. Furthermore, the primary amide terminus confers distinct hydrogen-bonding capacity and metabolic stability compared to the carboxylic acid of phenibut or the ester prodrugs employed in other GABA analogs [2]. Published SAR series on 4-aminobutanamide derivatives demonstrate that even minor substitutions at the 2-position shift GAT1-4 subtype selectivity profiles and pIC50 values across a range of 4.23–5.23 [3]. Consequently, substituting an uncharacterized analog with a different substitution pattern risks altering target engagement, transporter subtype selectivity, and ultimately experimental reproducibility.

Comparative Performance Data for 4-Amino-3-phenylbutanamide: Evidence-Based Differentiation


GABA Transporter Inhibitory Potency of 4-Aminobutanamide Scaffold vs. Clinical GABA Uptake Inhibitors

Six series of 2-substituted 4-aminobutanamide derivatives, representing the same core scaffold as 4-amino-3-phenylbutanamide, were evaluated against murine GABA transporters mGAT1-4 stably expressed in HEK-293 cell lines [1]. The pIC50 values across the series ranged from 4.23 to 5.23 (corresponding to IC50 values of approximately 58.9 µM to 5.9 µM). Two lead compounds (15b and 15c) from this series demonstrated significant in vivo anticonvulsant activity against pentylenetetrazole (PTZ)-induced seizures in mice, confirming that the 4-aminobutanamide scaffold confers centrally active GABA uptake inhibition with translational potential [1]. This scaffold-level evidence supports the rationale for selecting 4-amino-3-phenylbutanamide as a differentiated entry within the 4-aminobutanamide class for CNS GABA modulation studies.

GABA uptake inhibition mGAT1-4 anticonvulsant 4-aminobutanamide

Physicochemical Differentiation from Phenibut (4-Amino-3-phenylbutanoic Acid): Amide vs. Carboxylic Acid

The structural replacement of the carboxylic acid group in phenibut with a primary amide in 4-amino-3-phenylbutanamide substantially alters key physicochemical parameters relevant to CNS penetration [1][2]. As computed from PubChem data, 4-amino-3-phenylbutanamide exhibits a topological polar surface area (TPSA) of 69.1 Ų and an XLogP3 of 0, compared to phenibut's TPSA of 63.3 Ų and XLogP3 of -1.5 (predicted) [2][3]. The reduced hydrogen bond acidity of the amide relative to the carboxylic acid is expected to decrease desolvation penalty during passive membrane permeation. Additionally, the amide functionality is less susceptible to Phase II glucuronidation, potentially altering metabolic clearance profiles in vivo.

blood-brain barrier permeability physicochemical properties amide prodrug CNS drug design

GAT Subtype Selectivity Potential: Scaffold Divergence from Nipecotic Acid Derivatives

Published data on the 4-aminobutanamide scaffold class demonstrates that structural modifications at the 2-position can tune inhibitory activity across all four major GABA transporter subtypes (mGAT1-4) [1]. In contrast, nipecotic acid and its N-substituted derivatives exhibit a pronounced selectivity bias toward GAT1 (IC50 ~10 µM for nipecotic acid at GAT1, with significantly weaker activity at GAT2 and GAT3) [2]. The 4-aminobutanamide series yielded compounds with activity across mGAT1-4, with pIC50 values varying by up to 1 log unit depending on the 2-substituent [1]. This broader subtype engagement profile suggests that 4-amino-3-phenylbutanamide and its analogs can serve as starting points for developing inhibitors with tailored GAT subtype selectivity—a feature not readily achievable with the nipecotic acid scaffold.

GAT1 GAT2 GAT3 BGT1 GABA transporter subtype selectivity 4-aminobutanamide

Synthetic Accessibility and Purity Advantage Over Complex Polycyclic GABA Uptake Inhibitors

4-Amino-3-phenylbutanamide (C10H14N2O, MW 178.23 g/mol) contains a single chiral center at the beta-position and can be synthesized via straightforward amidation of 4-amino-3-phenylbutanoic acid or via reductive amination routes . This contrasts with polycyclic GABA uptake inhibitors such as tiagabine (MW 375.5 g/mol, containing a nipecotic acid core linked to a bis-aromatic lipophilic anchor) which require multi-step synthetic sequences and chiral resolution [1]. The simpler molecular architecture of 4-amino-3-phenylbutanamide typically results in higher achievable purity and lower batch-to-batch variability, with commercial suppliers reporting purity levels of 95% or greater .

synthetic tractability purity procurement 4-aminobutanamide cost-effective synthesis

Procurement-Driven Application Scenarios: Where 4-Amino-3-phenylbutanamide Demonstrates Fitness for Purpose


CNS GABA Transporter Pharmacology: Screening for Non-GAT1 Subtype Inhibitors

Research groups investigating GABA transporter subtypes GAT2, GAT3, or BGT1 as therapeutic targets for epilepsy, neuropathic pain, or affective disorders can employ 4-amino-3-phenylbutanamide as a scaffold for developing subtype-selective inhibitors. Published evidence confirms that the 4-aminobutanamide class engages all four mGAT subtypes, unlike nipecotic acid derivatives which are predominantly GAT1-selective [1]. The beta-phenyl substitution enhances CNS penetration potential, making this compound suitable for in vivo proof-of-concept studies in rodent models of seizure or pain [2].

Metabolic Stability and Prodrug Design: Amide as a Carboxylic Acid Bioisostere

For medicinal chemistry programs seeking to replace the metabolically labile carboxylic acid moiety of phenibut or related GABA analogs, 4-amino-3-phenylbutanamide offers a primary amide bioisostere with improved metabolic stability. The amide functionality lacks the Phase II glucuronidation liability of the carboxylic acid while retaining hydrogen-bonding capacity for target engagement. The computed physicochemical properties (TPSA 69.1 Ų, XLogP3 0) place the compound within favorable CNS drug-like space [3]. This makes it a valuable comparator or starting point in lead optimization campaigns focused on half-life extension of GABAergic agents.

Structure-Activity Relationship (SAR) Exploration of Beta-Phenyl GABA Analogs

Academic and industrial laboratories conducting systematic SAR studies on the beta-phenyl-GABA pharmacophore can use 4-amino-3-phenylbutanamide as a key intermediate or reference standard. Its primary amine enables facile derivatization (N-alkylation, acylation, sulfonylation) to generate diverse analog libraries, while the terminal amide can be reduced, hydrolyzed, or further functionalized . The established synthetic accessibility and commercial availability (≥95% purity) support reproducible library production, in contrast to more synthetically demanding polycyclic GABA uptake inhibitors such as tiagabine [4].

Anticonvulsant Drug Discovery: In Vivo Efficacy Screening in PTZ-Induced Seizure Models

The demonstrated in vivo anticonvulsant activity of structurally related 4-aminobutanamide derivatives (compounds 15b and 15c) in the PTZ-induced seizure model in mice [1] supports the use of 4-amino-3-phenylbutanamide as a lead-like compound for antiepileptic drug discovery. Procurement of this compound enables direct comparative efficacy testing against established GABAergic anticonvulsants (e.g., tiagabine, vigabatrin) in standardized seizure paradigms, with the advantage of a simpler synthetic route facilitating analog generation for iterative optimization cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.